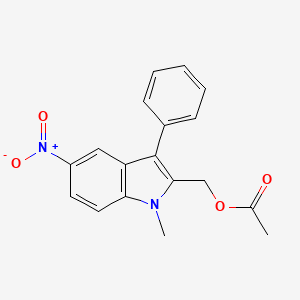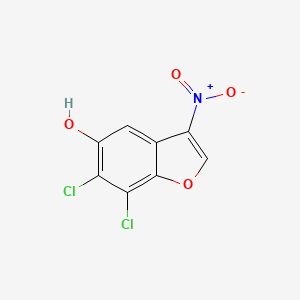![molecular formula C16H23NO2 B3746073 N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide](/img/structure/B3746073.png)
N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide
Übersicht
Beschreibung
N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide, also known as CPPHA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPHA is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.
Wirkmechanismus
N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC).
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of synaptic plasticity, learning, and memory. It has also been shown to reduce anxiety-like behavior and improve cognitive function in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide has several advantages for laboratory experiments, including its selectivity for mGluR5, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its relatively short half-life and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide, including the development of more potent and selective mGluR5 antagonists, the investigation of its therapeutic potential in various neurological and psychiatric disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new animal models and the use of advanced imaging techniques may provide new insights into the role of mGluR5 in brain function and dysfunction.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide has been extensively studied in preclinical models for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. It has been shown to modulate the activity of mGluR5, which plays a crucial role in the regulation of synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
N-[1-[(4-hydroxyphenyl)methyl]cyclohexyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-15(19)17-16(10-4-3-5-11-16)12-13-6-8-14(18)9-7-13/h6-9,18H,2-5,10-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQUTNSHSRAGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1(CCCCC1)CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B3746002.png)

![N-(2-chlorobenzyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B3746017.png)





![2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3746052.png)


![4-{[(1-phenylcyclopentyl)carbonyl]amino}-N-2-pyridinylbenzamide](/img/structure/B3746077.png)
![5'-bromo-5,7-diethyl-1'-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B3746082.png)
